molecular formula C17H19NO5 B1328194 (2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid CAS No. 1119451-02-3

(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid

Cat. No.: B1328194
CAS No.: 1119451-02-3
M. Wt: 317.34 g/mol
InChI Key: SFQQHPKWSUMXKQ-UHFFFAOYSA-N
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Description

(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid is an organic compound that belongs to the class of acrylic acids It features a complex structure with multiple functional groups, including an isoxazole ring, methoxy groups, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethylisoxazole-4-carbaldehyde with 4-methoxybenzyl alcohol under acidic conditions to form an intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired acrylic acid derivative. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as crystallization, distillation, or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.

    Substitution: The methoxy and isoxazole groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activity. The presence of the isoxazole ring and methoxy groups suggests that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, leading to the development of new pharmaceuticals.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of (2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The isoxazole ring and methoxy groups can facilitate binding to these targets, leading to modulation of their activity. The acrylic acid moiety may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-hydroxyphenyl)acrylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-ethoxyphenyl)acrylic acid: Similar structure but with an ethoxy group instead of a methoxy group.

    (2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methylphenyl)acrylic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of (2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid lies in its specific combination of functional groups. The presence of both the isoxazole ring and the methoxy groups provides distinct chemical and biological properties that can be leveraged in various applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-[3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxymethyl]-4-methoxyphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-11-15(12(2)23-18-11)10-22-9-14-8-13(5-7-17(19)20)4-6-16(14)21-3/h4-8H,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQQHPKWSUMXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COCC2=C(C=CC(=C2)C=CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601130571
Record name 3-[3-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-4-methoxyphenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-02-3
Record name 3-[3-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-4-methoxyphenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-4-methoxyphenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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